Tris(1-aminopropan-2-yl) borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tris(2-amino-1-methylethyl) borate typically involves the reaction of boric acid with 2-amino-1-methylethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Tris(1-aminopropan-2-yl) borate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tris(1-aminopropan-2-yl) borate has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used in the study of enzyme immobilization and stabilizationIn industry, it is used in the production of specialized materials and coatings .
Mechanism of Action
The mechanism of action of tris(2-amino-1-methylethyl) borate involves its interaction with specific molecular targets and pathways. It can form covalent bonds with certain functional groups, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Tris(1-aminopropan-2-yl) borate can be compared with other similar compounds, such as tris(hydroxymethyl)aminomethane and boric acid esters. These compounds share some similarities in their chemical structure and properties but differ in their specific applications and reactivity. This compound is unique in its ability to form stable complexes with certain metal ions, making it particularly useful in certain industrial and research applications .
Properties
CAS No. |
10164-64-4 |
---|---|
Molecular Formula |
C9H24BN3O3 |
Molecular Weight |
233.12 g/mol |
IUPAC Name |
tris(1-aminopropan-2-yl) borate |
InChI |
InChI=1S/C9H24BN3O3/c1-7(4-11)14-10(15-8(2)5-12)16-9(3)6-13/h7-9H,4-6,11-13H2,1-3H3 |
InChI Key |
SMIBBGLDGBPYJI-UHFFFAOYSA-N |
SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
Canonical SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
10164-64-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.